molecular formula C4H6Cl2O2S B2699843 1-(Chloromethyl)cyclopropane-1-sulfonyl chloride CAS No. 2193067-90-0

1-(Chloromethyl)cyclopropane-1-sulfonyl chloride

Cat. No.: B2699843
CAS No.: 2193067-90-0
M. Wt: 189.05
InChI Key: TVPKHXJMRBRIIR-UHFFFAOYSA-N
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Description

1-(Chloromethyl)cyclopropane-1-sulfonyl chloride is a chemical compound with the molecular formula C4H6Cl2O2S and a molecular weight of 189.06 g/mol . This compound is characterized by the presence of a cyclopropane ring, a chloromethyl group, and a sulfonyl chloride group. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Chloromethyl)cyclopropane-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of cyclopropane with chloromethyl sulfonyl chloride under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining strict quality control standards .

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)cyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids .

Scientific Research Applications

1-(Chloromethyl)cyclopropane-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is employed in the modification of biomolecules and the study of enzyme mechanisms.

    Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceutical intermediates.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)cyclopropane-1-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The chloromethyl group is highly reactive and can undergo nucleophilic substitution, while the sulfonyl chloride group can participate in various chemical transformations. These reactions are facilitated by the unique electronic and steric properties of the cyclopropane ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Chloromethyl)cyclopropane-1-sulfonyl chloride is unique due to the combination of the cyclopropane ring, chloromethyl group, and sulfonyl chloride group. This unique structure imparts specific reactivity and properties that are not found in other similar compounds .

Properties

IUPAC Name

1-(chloromethyl)cyclopropane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Cl2O2S/c5-3-4(1-2-4)9(6,7)8/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPKHXJMRBRIIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CCl)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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